molecular formula C15H23NO3 B250395 Tert-butyl (3-butoxyphenyl)carbamate

Tert-butyl (3-butoxyphenyl)carbamate

Cat. No. B250395
M. Wt: 265.35 g/mol
InChI Key: AKJWGIKMUQFIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-butoxyphenyl)carbamate, also known as Icaridin, is a synthetic compound used as an insect repellent. It was first developed in the 1980s and has since gained popularity as an effective alternative to other insect repellents such as DEET.

Mechanism of Action

Tert-butyl (3-butoxyphenyl)carbamate works as an insect repellent by interfering with the insect's olfactory system. It prevents the insect from detecting the presence of humans or animals by masking the scent that attracts them. This is achieved by binding to the insect's olfactory receptors and blocking the detection of carbon dioxide and lactic acid, which are the primary attractants for blood-feeding insects.
Biochemical and Physiological Effects:
Tert-butyl (3-butoxyphenyl)carbamate has been shown to have a low toxicity profile in both humans and animals. It is not absorbed through the skin and does not cause skin irritation or sensitization. It is also not a systemic toxin and does not cause any adverse effects on the central nervous system or other organs.

Advantages and Limitations for Lab Experiments

Tert-butyl (3-butoxyphenyl)carbamate has several advantages over other insect repellents such as DEET. It has a pleasant odor, is non-greasy, and does not damage synthetic materials. It is also effective against a wide range of insects and has a low toxicity profile. However, it is less effective than DEET against some insects such as black flies and has a shorter duration of action.

Future Directions

There are several future directions for research on Tert-butyl (3-butoxyphenyl)carbamate. One area of research could be the development of new formulations that increase its duration of action and effectiveness against certain insects. Another area of research could be the study of its mechanism of action in more detail to develop new insect repellents with similar properties. Finally, research could be conducted on the environmental impact of Tert-butyl (3-butoxyphenyl)carbamate and its potential effects on non-target organisms.

Synthesis Methods

Tert-butyl (3-butoxyphenyl)carbamate is synthesized through a multistep process starting with the reaction of tert-butyl alcohol with 3-nitrophenol to form 3-tert-butoxyphenol. The 3-tert-butoxyphenol is then reacted with phosgene and n-butanol to form Tert-butyl (3-butoxyphenyl)carbamate. The final product is purified through recrystallization.

Scientific Research Applications

Tert-butyl (3-butoxyphenyl)carbamate has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects including mosquitoes, ticks, and flies. Its effectiveness has been compared to that of DEET, a well-known insect repellent, and found to be similar. Tert-butyl (3-butoxyphenyl)carbamate has also been studied for its safety and has been found to have a low toxicity profile.

properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(3-butoxyphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-5-6-10-18-13-9-7-8-12(11-13)16-14(17)19-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)

InChI Key

AKJWGIKMUQFIAU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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